

Application Notes and Protocols: Rhodium on Carbon for the Reduction of Nitriles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. Catalytic hydrogenation offers a green and efficient alternative to stoichiometric reducing agents. Among the various heterogeneous catalysts, rhodium on carbon (Rh/C) has emerged as a powerful and versatile option for this transformation. These application notes provide a comprehensive overview of the use of Rh/C for the reduction of nitriles, including detailed experimental protocols, quantitative data, and a mechanistic overview.

Advantages of Rhodium on Carbon

Rhodium on carbon is a highly effective catalyst for the hydrogenation of a wide range of nitriles, including both aromatic and aliphatic substrates.^{[1][2]} Key advantages include:

- High Activity: Rh/C often exhibits high catalytic activity, allowing for reactions to proceed under relatively mild conditions of temperature and pressure.^[3]
- Selectivity: Under optimized conditions, Rh/C can demonstrate excellent selectivity for the formation of primary amines, minimizing the formation of common byproducts such as secondary and tertiary amines.^{[4][5]}

- Functional Group Tolerance: Rhodium catalysts can tolerate a variety of functional groups, enabling the selective reduction of the nitrile moiety in complex molecules.
- Heterogeneous Nature: As a heterogeneous catalyst, Rh/C is easily separated from the reaction mixture by filtration, simplifying product purification and enabling catalyst recycling.

General Reaction Scheme

The overall transformation involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond of the nitrile, yielding a primary amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reduction of various nitriles using rhodium on carbon and other related catalysts.

Table 1: Hydrogenation of Aromatic Nitriles

Entry	Substrate	Catalyst	Temp. (°C)	Pressure (bar)	Solvent	Time (h)	Conversion (%)	Selec tivity to Primary Amine (%)	Reference
1	Benzo nitrile	10% Rh/C	80	40	Isopropanol/ aq. NH ₃	24	>99	>99	[5]
2	2- Methyl benzo nitrile	N-doped Co/C	100	50	Dioxane	48	100	>99	[6]
3	4- Methoxybenzonitrile	N-doped Co/C	100	50	Dioxane	40	100	>99	[6]
4	Benzo nitrile	Pd/y-Al ₂ O ₃	100	13	Ethanol	-	-	~86 (Yield)	[7]

Table 2: Hydrogenation of Aliphatic Nitriles

Entry	Substrate	Catalyst	Temp. (°C)	Pressure (psig)	Solvent	Time (h)	Conversion (%)	Selectivity to Primary Amine (%)	Reference
1	Adiponitrile	Rh/Al ₂ O ₃	70-100	435	-	-	60	99 (to amino capronitrile)	[3]
2	Phenyl acetonitrile	Rh/C	120	10 bar	Ammomniacal Methanol	4	High	Unsatisfactory	[8]
3	Hydrogenated Nitrile Butadiene Rubber (HNB R)	Rh catalyst	60	500	-	5	>75% reduction of nitrile content	High	[4]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of Aromatic Nitriles

This protocol provides a general method for the reduction of benzonitrile to benzylamine as a representative example.

Materials:

- Benzonitrile
- 5% Rhodium on Carbon (5% Rh/C)
- Isopropanol
- Aqueous Ammonia (25%)
- Hydrogen Gas
- High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
- Filtration apparatus (e.g., Celite® pad)

Procedure:

- To a high-pressure autoclave, add benzonitrile (0.5 mmol) and isopropanol (2 mL).
- Carefully add the 5% Rh/C catalyst (15 mg, ~1 mol% Rh).
- Add aqueous ammonia (200 μ L). The addition of a base like ammonia can help to suppress the formation of secondary and tertiary amine byproducts.^[5]
- Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
- Pressurize the autoclave with hydrogen gas to 40 bar.
- Heat the reaction mixture to 120 °C with vigorous stirring.
- Maintain the reaction at this temperature and pressure for 24 hours. Monitor the reaction progress by techniques such as GC-MS or TLC if possible.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
- Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the catalyst pad with a small amount of isopropanol.

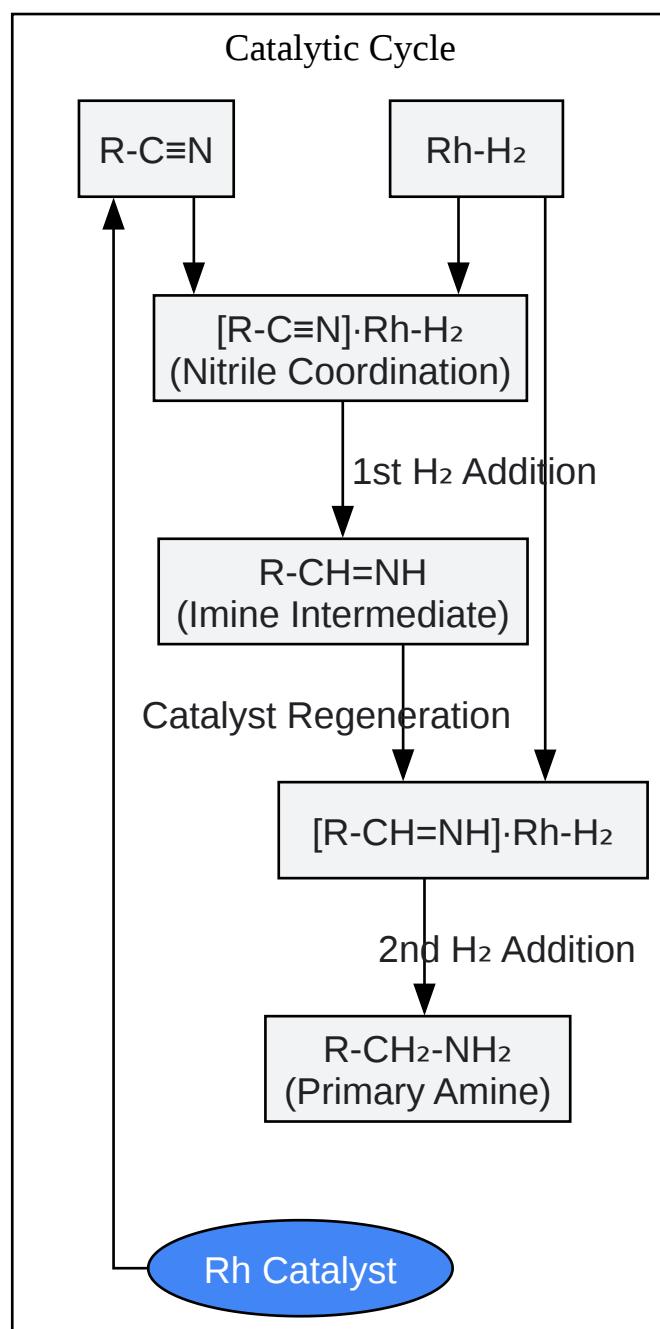
- The filtrate contains the product, benzylamine. The solvent can be removed under reduced pressure, and the product can be further purified by distillation or chromatography if necessary.

Protocol 2: General Procedure for the Hydrogenation of Aliphatic Dinitriles

This protocol is a general guideline for the reduction of adiponitrile, a key step in the production of hexamethylenediamine.

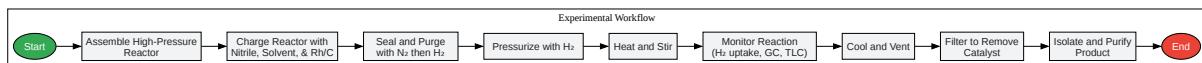
Materials:

- Adiponitrile
- 5% Rhodium on Alumina (5% Rh/Al₂O₃)
- Solvent (e.g., water, ammonia-saturated solvent)
- Hydrogen Gas
- High-pressure reactor system


Procedure:

- Charge the high-pressure reactor with adiponitrile and the chosen solvent. The presence of ammonia is often crucial to achieve high selectivity to the primary diamine.[9]
- Add the 5% Rh/Al₂O₃ catalyst. The catalyst loading will depend on the specific process and desired reaction rate.
- Seal the reactor and perform nitrogen and hydrogen purges as described in Protocol 1.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa or ~435 psig).[3]
- Heat the reactor to the target temperature (e.g., 70-100 °C) with efficient stirring.[3]
- The reaction is typically monitored by observing hydrogen uptake.

- Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.
- The product, hexamethylenediamine, can be isolated and purified from the filtrate, typically by distillation.


Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow for the rhodium-catalyzed reduction of nitriles.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for nitrile reduction.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

Safety Considerations

- **Hydrogen Gas:** Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.
- **High-Pressure Equipment:** High-pressure reactors should be regularly inspected and operated by trained personnel. Always follow the manufacturer's guidelines for the specific equipment being used.
- **Pyrophoric Catalysts:** While Rh/C is generally not pyrophoric when wet, care should be taken when handling the dry catalyst, as it can be flammable. The filtered catalyst should not be allowed to dry in the open and should be properly quenched or stored under an inert atmosphere.

Conclusion

Rhodium on carbon is a highly effective and selective catalyst for the reduction of nitriles to primary amines. By carefully selecting the reaction conditions, such as temperature, pressure, solvent, and the use of additives, high yields of the desired primary amine can be achieved for a wide range of substrates. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. globalcadataaccess.org [globalcadataaccess.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium on Carbon for the Reduction of Nitriles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8728510#rhodium-on-carbon-for-reduction-of-nitriles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com